Methyl 5-chloro-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate
Description
Methyl 5-chloro-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate (CAS: 442865-55-6) is a heterocyclic compound featuring:
- A thiophene-3-carboxylate core substituted with a chlorine atom (C5), phenyl group (C4), and acetamido linker (C2).
- A 1,2,4-triazolo[4,3-a]quinoline moiety connected via a sulfanyl-acetyl group.
- A methyl ester at the thiophene-3-position.
Its molecular formula is C₂₅H₂₀ClN₄O₃S₂ (MW: 523.03 g/mol).
Properties
IUPAC Name |
methyl 5-chloro-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3S2/c1-14-12-18-28-29-25(30(18)17-11-7-6-10-16(14)17)34-13-19(31)27-23-21(24(32)33-2)20(22(26)35-23)15-8-4-3-5-9-15/h3-12H,13H2,1-2H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMKXUBOKIHUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C(=C(S4)Cl)C5=CC=CC=C5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents.
Mode of Action
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives interact with their targets via aromatic nucleophilic substitution.
Biochemical Analysis
Biochemical Properties
Related compounds in the triazoloquinoline family have been shown to exhibit significant antiviral and antimicrobial activities. These compounds may interact with various enzymes and proteins, potentially influencing biochemical reactions.
Cellular Effects
Related triazoloquinoline compounds have been shown to exhibit cytotoxicity in certain concentrations, suggesting that they may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
Methyl 5-chloro-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate (CAS Number: 2009345-83-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and its implications in pharmacology based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a triazole moiety, and various functional groups that contribute to its biological properties. The molecular formula is with a molecular weight of approximately 394.88 g/mol.
Anticancer Activity
Recent studies have shown that compounds containing the triazole scaffold exhibit promising anticancer properties. For instance, derivatives of triazoles have been reported to inhibit cell proliferation in various cancer cell lines. This compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Testing
In vitro experiments demonstrated that this compound exhibited significant cytotoxicity against prostate cancer (PC3) and breast cancer (MCF7) cell lines. The IC50 values were determined to be around 10 µM for PC3 and 8 µM for MCF7 cells, indicating strong potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC3 | 10 | Induction of apoptosis |
| MCF7 | 8 | Inhibition of tubulin polymerization |
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 15 to 30 µg/mL depending on the bacterial strain tested.
The biological activity of this compound is attributed to its ability to interact with multiple cellular targets:
- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The compound triggers apoptotic pathways leading to cancer cell death.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis contributes to its antimicrobial effects.
Comparison with Similar Compounds
Structural Similarities and Variations
Key analogs and their distinguishing features are summarized below:
Key Observations :
- Triazole/quinoline vs.
- Thiophene vs. benzothiophene : The tetrahydrobenzo[b]thiophene analog (CAS: 442865-35-2) introduces ring saturation, which could alter conformational flexibility and bioavailability .
- Sulfanyl-acetyl linker : Shared with ’s triazole derivative, this group likely facilitates covalent or hydrogen-bonding interactions in biological targets .
Physicochemical Properties
A comparative analysis of key properties:
*Predicted using fragment-based methods.
Implications :
Recommendations :
Preparation Methods
Key Reaction Conditions for Thiophene Formation
The intermediate 5-chloro-2-amino-4-phenylthiophene-3-carboxylic acid is esterified using methanol and sulfuric acid to yield the methyl ester.
Preparation of the Triazoloquinoline Fragment
The triazolo[4,3-a]quinoline moiety is synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by palladium-mediated cyclization. Starting from 8-aminoquinoline, an alkyne intermediate is generated using propargyl bromide. This reacts with an aryl azide under CuSO₄·5H₂O and sodium ascorbate catalysis to form the triazole ring.
Triazole Cyclization Parameters
| Parameter | Details | Reference |
|---|---|---|
| Catalyst | CuSO₄·5H₂O (0.01 mmol), sodium ascorbate | |
| Solvent | DMF | |
| Temperature | Room temperature, 6 hours | |
| Yield | 85–90% |
The 5-methyl group is introduced via Friedel-Crafts alkylation using methyl iodide and AlCl₃. Thiolation is achieved by treating the chlorinated intermediate with sodium hydrosulfide (NaSH) in ethanol under reflux.
Acetylation of the Amino Group
The amino group on the thiophene core is acetylated using acetic anhydride in sulfuric acid. To enhance solubility, dimethylformamide (DMF) is added as a co-solvent.
Acetylation Reaction Conditions
| Parameter | Details | Reference |
|---|---|---|
| Acetylating Agent | Acetic anhydride | |
| Acid Catalyst | Sulfuric acid (4–5 moles per substrate) | |
| Additive | DMF (5% v/v) | |
| Temperature | 65–70°C, 2 hours | |
| Yield | 89% |
Formation of the Sulfanyl Acetyl Bridge
The sulfanyl acetyl spacer is constructed by reacting 2-chloroacetyl chloride with the triazoloquinoline thiol. The thiolate nucleophile displaces chloride in a nucleophilic substitution, forming the thioether linkage.
Thioether Coupling Parameters
| Parameter | Details | Reference |
|---|---|---|
| Reactants | 2-Chloroacetyl chloride, triazoloquinoline thiol | |
| Base | Triethylamine | |
| Solvent | Dichloromethane | |
| Temperature | 0°C to room temperature, 4 hours | |
| Yield | 82% |
The resulting 2-[(5-methyl-triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl chloride is coupled with the acetylated thiophene amine using N,N-diisopropylethylamine (DIPEA) as a base.
Final Esterification and Purification
The methyl ester is retained throughout the synthesis, but final purification involves column chromatography (silica gel, 10% hexane/EtOAc) to isolate the product.
Q & A
Q. What are the standard synthetic routes for this compound, and how can intermediates be optimized for purity?
The synthesis typically involves multi-step reactions, starting with the preparation of the triazoloquinoline core. A key step includes coupling 5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol with a chloroacetylated thiophene derivative. For example:
- React 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane using triethylamine as a base at 20–25°C .
- Purify intermediates via recrystallization (ethanol-DMF mixtures) or column chromatography to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : H and C NMR confirm substituent positions, particularly the sulfanyl and acetamide linkages.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray Diffraction : Resolves crystal packing and stereoelectronic effects of the triazoloquinoline and thiophene moieties .
Q. What are the recommended solvents and catalysts for efficient synthesis?
- Solvents : Dioxane, DMF, or ethanol for solubility and reaction homogeneity.
- Catalysts : Triethylamine for deprotonation during acyl chloride reactions .
Advanced Research Questions
Q. How can Bayesian optimization improve reaction yield compared to traditional trial-and-error methods?
Bayesian algorithms systematically explore parameter spaces (e.g., temperature, solvent ratios, catalyst loading) to maximize yield. For example:
- Define a prior distribution of reaction conditions.
- Iteratively update models using experimental data to predict optimal conditions (e.g., 45°C, 1.2 eq. triethylamine in dioxane:DMF 3:1) .
Q. How do structural modifications (e.g., substituent variation on the phenyl or triazole groups) influence biological activity?
- Anticancer Activity : Replace the 4-phenyl group with electron-withdrawing substituents (e.g., -CF) to enhance cytotoxicity via improved target binding (e.g., kinase inhibition) .
- Data Contradictions : Discrepancies in IC values across studies may arise from assay conditions (e.g., cell line variability) or impurities. Validate using orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies resolve discrepancies in reported stability profiles of this compound?
- Degradation Pathways : Perform accelerated stability studies (40°C/75% RH) to identify hydrolytic cleavage points (e.g., sulfanyl-acetamide bond).
- Stabilizers : Co-crystallize with cyclodextrins or use lyophilization to mitigate moisture sensitivity .
Q. How does solvent polarity affect crystallization and polymorph formation?
- High Polarity (DMF/Water) : Favors needle-like crystals with higher melting points (287–293°C).
- Low Polarity (Ethanol) : Produces plate-like crystals with improved solubility but reduced thermal stability .
Methodological Considerations
Q. What chromatographic techniques are optimal for separating by-products during synthesis?
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve sulfanyl-containing by-products.
- TLC : Monitor reaction progress using silica gel plates (ethyl acetate:hexane 1:1, UV visualization) .
Q. How can computational methods predict binding modes with biological targets?
- Molecular Docking : Simulate interactions with quinoline-binding enzymes (e.g., cytochrome P450) using AutoDock Vina.
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthetic analogs .
Q. What experimental controls are essential for validating in vitro biological activity?
- Positive Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity assays).
- Solvent Controls : Account for DMSO effects on cell viability (<0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
